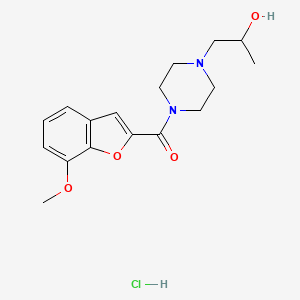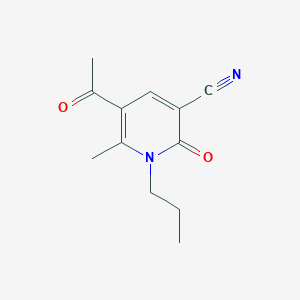![molecular formula C21H17N3O5S B2737835 methyl 1-oxo-2-[3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]-1,2-dihydroisoquinoline-4-carboxylate CAS No. 685869-13-0](/img/structure/B2737835.png)
methyl 1-oxo-2-[3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]-1,2-dihydroisoquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 1-oxo-2-[3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a benzoxazole moiety and a sulfanylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-oxo-2-[3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Moiety: The benzoxazole ring is synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced via a thiolation reaction, where a thiol reagent reacts with the benzoxazole intermediate.
Coupling with Isoquinoline Derivative: The benzoxazole-thiol intermediate is then coupled with an isoquinoline derivative through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
methyl 1-oxo-2-[3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]-1,2-dihydroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzoxazole moiety can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents in the presence of catalysts like iron(III) chloride or sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzoxazole derivatives.
科学研究应用
methyl 1-oxo-2-[3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]-1,2-dihydroisoquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photoluminescent compounds.
作用机制
The mechanism of action of methyl 1-oxo-2-[3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. The benzoxazole moiety is known to interact with nucleic acids, potentially influencing gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar in structure but lacks the benzoxazole and sulfanylidene groups.
Methyl 1-oxo-2-(2-mercaptobenzothiazol-3-yl)isoquinoline-4-carboxylate: Contains a benzothiazole moiety instead of benzoxazole.
Methyl 1-oxo-2-(3-mercapto-1,2,4-triazol-5-yl)isoquinoline-4-carboxylate: Features a triazole ring instead of benzoxazole.
Uniqueness
methyl 1-oxo-2-[3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]-1,2-dihydroisoquinoline-4-carboxylate is unique due to its combination of a benzoxazole moiety and a sulfanylidene group, which imparts distinct chemical reactivity and biological activity
属性
IUPAC Name |
methyl 1-oxo-2-[3-(2-sulfanylidene-1,3-benzoxazol-3-yl)propanoylamino]isoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c1-28-20(27)15-12-24(19(26)14-7-3-2-6-13(14)15)22-18(25)10-11-23-16-8-4-5-9-17(16)29-21(23)30/h2-9,12H,10-11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTXXQLLGVPHCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C2=CC=CC=C21)NC(=O)CCN3C4=CC=CC=C4OC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![rac-(3aR,7aS)-1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine,cis](/img/structure/B2737754.png)
![7-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2737755.png)
![3-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2737756.png)

![5-bromo-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2737758.png)
![3-(4-ethoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2737760.png)
![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2737764.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzamide](/img/structure/B2737767.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737768.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2737769.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide](/img/structure/B2737770.png)
![{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid](/img/structure/B2737771.png)
![N-[[3-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide](/img/structure/B2737775.png)
